N-(4-Chloro-2,5-dimethoxyphenyl)-5-(3-chlorophenyl)-3-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2,5-dimethoxyphenyl)-5-(3-chlorophenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound. Compounds of this nature often find applications in various fields such as medicinal chemistry, materials science, and chemical research due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-5-(3-chlorophenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. Common steps might include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the chloro and methoxy groups on the phenyl rings can be done using electrophilic aromatic substitution reactions.
Amide formation: The final step often involves coupling the oxazole derivative with a carboxylic acid or its derivative to form the carboxamide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the oxazole ring or the nitro groups if present.
Substitution: The chloro groups on the phenyl rings can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
N-(4-chloro-2,5-dimethoxyphenyl)-5-(3-chlorophenyl)-1,2-oxazole-3-carboxamide could have applications in:
Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active ingredient.
Materials Science: Use in the development of new materials with specific electronic or optical properties.
Chemical Research: As a reagent or intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar compounds might include other oxazole derivatives or phenyl-substituted carboxamides. Compared to these, N-(4-chloro-2,5-dimethoxyphenyl)-5-(3-chlorophenyl)-1,2-oxazole-3-carboxamide might offer unique properties such as enhanced stability, specific reactivity, or particular biological activity.
List of Similar Compounds
- 5-phenyl-1,2-oxazole-3-carboxamide
- N-(4-methoxyphenyl)-5-(3-chlorophenyl)-1,2-oxazole-3-carboxamide
- N-(4-chlorophenyl)-5-(3-methoxyphenyl)-1,2-oxazole-3-carboxamide
For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be necessary.
Properties
CAS No. |
912760-75-9 |
---|---|
Molecular Formula |
C18H14Cl2N2O4 |
Molecular Weight |
393.2 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-5-(3-chlorophenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C18H14Cl2N2O4/c1-24-16-8-13(17(25-2)7-12(16)20)21-18(23)14-9-15(26-22-14)10-4-3-5-11(19)6-10/h3-9H,1-2H3,(H,21,23) |
InChI Key |
ZIYWSRLWWRQTJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=NOC(=C2)C3=CC(=CC=C3)Cl)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.